molecular formula C23H16F3N3O B2914281 (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one CAS No. 692287-93-7

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one

Cat. No. B2914281
M. Wt: 407.396
InChI Key: HDDQGOIJNHEHEE-BUHFOSPRSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

DNA Binding and Anticancer Activity

Benzimidazole compounds have been synthesized and tested for their DNA binding capabilities and cytotoxic effects against cancer cell lines. These compounds, including copper(II) complexes containing benzimidazole Schiff base ligands, show significant inhibitory effects on cancer cell proliferation through DNA intercalation and apoptosis induction, demonstrating potential as anticancer agents (Paul et al., 2015).

Anion Transport

Benzimidazole derivatives have also been identified as effective mediators in anion transport. Modification of benzimidazole structures with electron-withdrawing groups like trifluoromethyl has resulted in a substantial increase in anionophoric activity. This suggests applications in designing new materials for ion transport and related technologies (Peng et al., 2016).

Fluorescent Chemosensors

Further research into benzimidazole derivatives has led to the development of fluorescent chemosensors for metal ions. These chemosensors exhibit high selectivity and sensitivity towards specific ions like Al3+, making them useful for environmental monitoring and biochemical applications (Shree et al., 2019).

Antioxidant Activities

Silver(I) complexes with benzimidazole ligands have been synthesized and studied for their DNA-binding properties and antioxidant activities. These complexes show promise as potential therapeutic agents due to their ability to scavenge free radicals and protect against oxidative stress (Wu et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Bipolar molecules containing benzimidazole units have been designed for use in organic light-emitting diodes. These molecules, which combine electron-transporting and hole-transporting functionalities, have shown to enhance the performance of OLEDs, suggesting their utility in developing more efficient electronic display technologies (Ge et al., 2008).

Self-Aggregation and Gelation

Some benzimidazole derivatives exhibit unique self-aggregation properties leading to gelation. This behavior is influenced by hydrogen bonding and π–π stacking interactions, offering insights into the design of novel materials with tunable physical properties (Sahay & Ghalsasi, 2019).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for accurate information.


properties

IUPAC Name

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O/c24-23(25,26)17-7-9-18(10-8-17)27-14-13-22(30)16-5-11-19(12-6-16)29-15-28-20-3-1-2-4-21(20)29/h1-15,27H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQGOIJNHEHEE-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)C=CNC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)/C=C/NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one

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